Dtxsid501016394

描述

The description of a chemical compound typically includes its common name, chemical name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .科学研究应用

校准光纤拉曼光谱分布式温度传感数据

- 水文研究利用光纤分布式温度传感(DTS)进行精确和准确的校准方法。这项技术在理解影响单端校准数据的局部非均匀性方面具有重要意义,并且在水文研究的实验设计考虑中至关重要(Hausner et al., 2011)。

科学DMZ的可扩展设计

- 针对网络上的科学研究流量,采用了科学DMZ(Demilitarization Zones)的可扩展设计。该设计促进了研究环境中的高效数据传输,有助于减少数据密集型研究中的资本支出和计算时间(Lee et al., 2020)。

工业中的数字孪生

- 数字孪生(DT)技术对智能制造和工业4.0至关重要,为网络空间和物理空间之间的无缝集成提供了可能。DT应用已在产品设计、生产和健康管理中得到实施,解决了工业应用中的挑战和未来方向(Tao et al., 2019)。

荷兰生命科学技术中心

- 荷兰生命科学技术中心(DTL)支持数据密集型、多学科和多地点的生命科学研究。它在促进技术和专业知识方面发挥着关键作用,代表了类似研究支持组织的模式(Evelo et al., 2015)。

心理肿瘤学研究中的痛苦量表

- 痛苦量表(DT)用于在癌症环境中检测临床上显著的痛苦。该工具在各种文化和国家的翻译和验证中展示了其在心理肿瘤学护理中的全球适用性(Donovan et al., 2014)。

JET准备氘-氚操作

- 对JET科学计划的研究涉及使用D-T混合物进行实验,为ITER未来的D-T操作提供关键信息,并解决支持燃烧等离子体的众多物理问题(Joffrin等,2019年)。

地貌学研究中的智能手机技术

- 使用智能手机进行高分辨率地形数据采集的地貌学研究展示了科学数据收集中可访问和成本效益技术的潜力(Micheletti等,2015年)。

产品生命周期管理中数字孪生的应用框架

- 产品生命周期管理中的数字孪生(DT)技术突出了集成虚拟和数据采集技术对制造业有效管理的重要性(Zheng et al., 2018)。

作用机制

Target of Action

Dtxsid501016394, also known as Doxycycline, is a broad-spectrum antibiotic synthetically derived from oxytetracycline . It primarily targets a wide variety of gram-positive and gram-negative bacterial infections .

Mode of Action

Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . The drug blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is essential for protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Doxycycline is the protein synthesis pathway of bacteria . By inhibiting this pathway, Doxycycline prevents the bacteria from producing essential proteins, leading to their death .

Result of Action

The result of Doxycycline’s action is the inhibition of bacterial growth and proliferation. By blocking protein synthesis, it prevents bacteria from producing essential proteins, leading to their death . This makes Doxycycline effective in treating a wide variety of bacterial infections .

Action Environment

The action environment of Doxycycline is within the bacterial cell where it binds to the 30S ribosomal subunit to inhibit protein synthesis

安全和危害

属性

IUPAC Name |

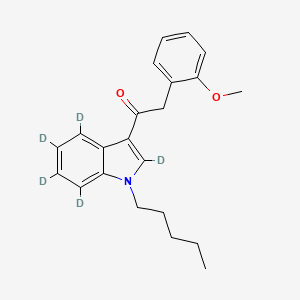

2-(2-methoxyphenyl)-1-(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i6D,7D,11D,12D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-JZDSKUDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC)[2H])C(=O)CC3=CC=CC=C3OC)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016394 | |

| Record name | JWH 250-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1651833-53-2 | |

| Record name | JWH 250-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

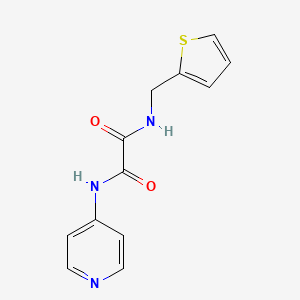

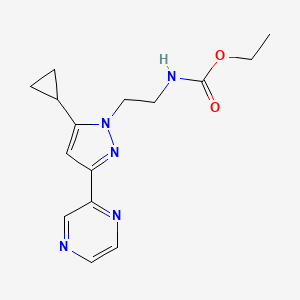

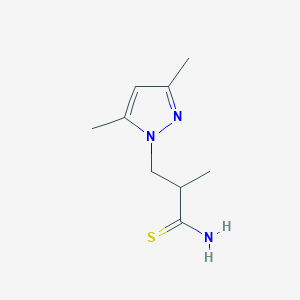

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)

![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)

![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)

![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)

![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2472902.png)

![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)

![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)